molecular formula C19H20N4O B8504239 6-[7-Methyl-4-(piperazin-1-yl)quinazolin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 879274-64-3

6-[7-Methyl-4-(piperazin-1-yl)quinazolin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B8504239
CAS RN: 879274-64-3
M. Wt: 320.4 g/mol
InChI Key: YARLEXXHLAVLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[7-Methyl-4-(piperazin-1-yl)quinazolin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[7-Methyl-4-(piperazin-1-yl)quinazolin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[7-Methyl-4-(piperazin-1-yl)quinazolin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

879274-64-3

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(7-methyl-4-piperazin-1-ylquinazolin-2-yl)phenol

InChI

InChI=1S/C19H20N4O/c1-13-6-7-14-16(12-13)21-18(15-4-2-3-5-17(15)24)22-19(14)23-10-8-20-9-11-23/h2-7,12,20,24H,8-11H2,1H3

InChI Key

YARLEXXHLAVLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=CC=C3O)N4CCNCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring solution of 4-chloro-2-(2-methoxyphenyl)-7-methylquinazoline (91 g, 320 mmol) and CH2Cl2 (2.0 L) under an N2 atmosphere was cooled to −30° C. Boron tribromide (957 mL, 957 mmol, 1.0 M in CH2Cl2) was added dropwise over a period of 30 minutes at −30 to −40° C. The cooling bath was removed, and the mixture was allowed to warm to 25° C. The mixture was carefully poured into a stirring solution of saturated aqueous NaHCO3 (4.0 L). The organic portion was separated, dried over MgSO4, and evaporated to dryness. The resulting solid was suspended in CH2Cl2 (400 mL) under an N2 atmosphere, followed by the addition of triethylamine (64.8 g, 640 mmol). The solution was cooled to −10° C. A solution of piperazine (55.0 g, 640 mmol) in CH2Cl2 (400 mL) was added in a single portion, and the solution was stirred at ambient temperature for 1 hour. The solution temperature rose to 23° C. upon addition of the piperazine. The solution was partitioned between CH2Cl2 and H2O. The organic portion was dried over MgSO4 and evaporated to dryness. The residue was purified via silica gel chromatography using 5% MeOH in CH2Cl2 to obtain a tan solid. The resulting solid was triturated with 1:1 Et2O/hexanes to obtain a yellow solid which was vacuum dried to give 2-(7-methyl-4-piperazin-1-yl-quinazolin-2-yl)-phenol as a light yellow solid (93.0 g, 290 mmol, 91%). LC/MS: m/z 321.1 (M+H)+ at 2.34 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
957 mL
Type
reactant
Reaction Step Two
Quantity
64.8 g
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.